Superior In Vitro Antiproliferative Potency Against Colorectal and Renal Cancer Cells
In a direct head-to-head comparison, Antitumor agent-82 (compound 6g) demonstrated the most potent antiproliferative activity among a synthesized series of β-carboline derivatives (6a-g). Specifically, it exhibited IC50 values of 2.02 µM against HT-29 (colorectal cancer) and 2.71 µM against 786-O (renal adenocarcinoma) cells after 48 hours, as measured by MTT assay [1]. This performance was superior to other derivatives in the series and was benchmarked against the standard chemotherapeutic agent cisplatin .
| Evidence Dimension | Antiproliferative Potency (IC50) |
|---|---|
| Target Compound Data | 2.02 µM (HT-29), 2.71 µM (786-O) |
| Comparator Or Baseline | Other β-carboline derivatives (6a-f) and reference drug cisplatin. |
| Quantified Difference | Compound 6g was the most potent among the 6a-g series. Exact IC50 values for comparators are not provided in the abstract, but the study designates 6g as the lead compound based on superior potency. |
| Conditions | HT-29 and 786-O cell lines, 48-hour treatment, MTT assay. |
Why This Matters
This data confirms Antitumor agent-82 as the optimal candidate from its chemical series for targeting colorectal and renal cancer cell lines, justifying its selection over other β-carboline analogs for further research.
- [1] Ao, J., Zeng, F., Wang, L., Qiu, L., Cao, R., & Li, X. (2023). Design, synthesis and pharmacological evaluation of β-carboline derivatives as potential antitumor agent via targeting autophagy. European Journal of Medicinal Chemistry, 246, 114955. PMID: 36459757. View Source
